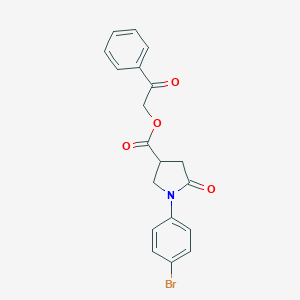![molecular formula C19H17NO2 B271361 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline, also known as A-85380, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been found to have potential therapeutic applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The purpose of
Mécanisme D'action
The mechanism of action of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves its binding to the nAChRs in the brain. The compound has been found to selectively bind to the α4β2 subtype of nAChRs, which are abundant in the hippocampus and cortex regions of the brain. This binding results in the activation of the receptor and subsequent release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in the brain. It has been found to enhance cognitive function, learning, and memory in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been found to have potential therapeutic applications in the treatment of schizophrenia, as it has been found to reduce the positive symptoms of the disorder such as hallucinations and delusions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline is its selectivity for the α4β2 subtype of nAChRs, which allows for more targeted therapeutic applications. However, one of the main limitations of the compound is its relatively low yield in the synthesis method, which can make it difficult to produce large quantities for lab experiments.
Orientations Futures
There are a number of future directions for the research and development of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound in the brain, which could lead to the development of more targeted therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane and a subsequent reduction of the nitro group to an amine. The resulting amine is then reacted with isoquinoline in the presence of a palladium catalyst to yield the final product. The overall yield of the synthesis method is approximately 30%.
Applications De Recherche Scientifique
1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to act as a selective agonist for the nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, learning, and memory. The compound has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-7-15(19(18)22-2)10-11-17-16-8-4-3-6-14(16)12-13-20-17/h3-13H,1-2H3/b11-10+ |
Clé InChI |
QSJOMUILXIIUFZ-ZHACJKMWSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OC)/C=C/C2=NC=CC3=CC=CC=C32 |
SMILES |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=CC(=C1OC)C=CC2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
